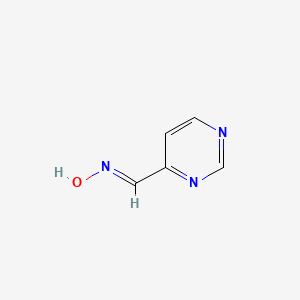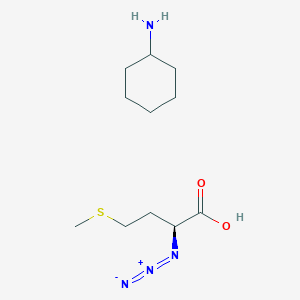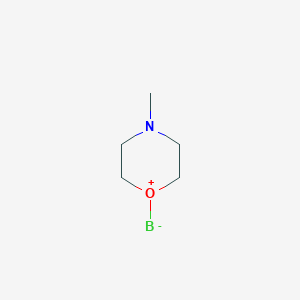
Pyrimidine-4-carbaldehyde oxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine-4-carbaldehyde oxime and its derivatives has been explored through various methods. One notable synthesis approach involves the reaction of 2-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes with electron-deficient olefins and acetylenes, leading to intermolecular cycloadducts or other pathways initiated by a nucleophilic attack of the oxime to the acetylene moiety (Shirai et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound has been detailed through crystallographic studies, revealing insights into its crystalline form and molecular geometry. For instance, the anti-4-pyrimidinecarboxaldehyde oxime has been crystallized and its structure determined, showing planar molecules connected by single hydrogen bonds to form infinite chains (Martínez-Ripoll & Lorenz, 1973).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its reactivity and versatility. One such reaction is its involvement in the facile oxime-nitrone isomerization through the 1,2-hydrogen shift, leading to NH-nitrones that are trapped by maleimides to afford intermolecular cycloadducts. This reactivity highlights the compound's potential in synthetic organic chemistry (Shirai et al., 2003).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. While specific studies focusing solely on these aspects are less common, insights can be gleaned from structural and synthetic research, indicating its stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various reagents, its potential to undergo cycloaddition reactions, and its behavior in the presence of electron-deficient olefins and acetylenes, have been explored to understand its utility in organic synthesis and potential industrial applications. The compound's ability to participate in diverse chemical reactions makes it a valuable subject for further research (Shirai et al., 2003).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis :
- Shirai et al. (2003) investigated the oxime–nitrone isomerization in 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes, revealing a pathway initiated by a nucleophilic attack of the oxime to acetylene moiety (Shirai et al., 2003).
- Gotoh et al. (1996) explored the thermally induced 1,3-dipolar cycloadditions leading to fused isoxazolidine derivatives in a study of oximes of pyridine and pyrido[1,2-a]pyrimidine systems (Gotoh et al., 1996).
- Gaul et al. (2007) discovered 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT3 tyrosine kinase inhibitors with significant antiproliferative activity (Gaul et al., 2007).
Molecular and Structural Studies :
- Jung et al. (2001) synthesized 3-Methyl-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde O-substituted oximes as bioisosteric congeners of arecoline, a muscarinic agonist for Alzheimer's disease treatment, and studied their binding affinities (Jung et al., 2001).
- Portmann et al. (1991) synthesized a compound formed by the reaction of pyridine-4-carbaldehyde oxime methiodide with sarin, characterized by NMR spectroscopy and X-ray crystallography, useful in organophosphate poisoning therapy (Portmann et al., 1991).
- Konidaris et al. (2009) reported the synthesis and characterization of complexes involving pyridine-3-carbaldehyde oxime and pyridine-4-carbaldehyde oxime in zinc(II) carboxylate chemistry, with implications for molecular structure and hydrogen bonding interactions (Konidaris et al., 2009).
Biological and Medical Applications :
- Bodor et al. (1978) studied the delivery of 1-Methylpyridine-2-carbaldehyde oxime, a quaternary pyridinium salt, through the blood-brain barrier, suggesting its potential in drug delivery to the brain (Bodor et al., 1978).
- Ashani et al. (1965) prepared 4-Hydroximinomethyl-pyrimidine as a reactivator of phosphorylated acetylcholine esterase, demonstrating its potential in treating organophosphate intoxication (Ashani et al., 1965).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-(pyrimidin-4-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYLIOTFMFXOB-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CN=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418390, DTXSID90425440 | |
| Record name | (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073-65-0, 50305-79-8 | |
| Record name | (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)
![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)

![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)

